3-Cyclopropylazetidine hydrochloride

Beschreibung

Fundamental Characteristics of Azetidine-based Heterocycles

Azetidines constitute a fascinating class of four-membered nitrogen-containing heterocycles that occupy a unique position within the spectrum of saturated heterocyclic compounds. The fundamental architecture of azetidine systems is characterized by a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom, forming a highly strained four-membered ring structure. The intrinsic ring strain of azetidines, quantified at approximately 25.4 kilocalories per mole, positions these compounds between the less stable aziridines (27.7 kilocalories per mole) and the significantly more stable pyrrolidines (5.4 kilocalories per mole). This intermediate strain energy imparts azetidines with unique reactivity characteristics that distinguish them from both their smaller and larger ring homologs.

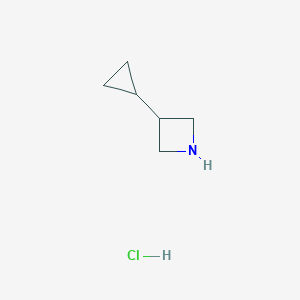

The structural foundation of 3-cyclopropylazetidine hydrochloride incorporates the basic azetidine framework with a cyclopropyl substituent at the 3-position, creating a bicyclic system where the cyclopropyl ring introduces additional conformational constraints and electronic effects. The molecular formula C6H11N for the free base corresponds to a degree of unsaturation of two, accounting for the two ring systems present in the structure. The incorporation of the cyclopropyl group at the 3-position significantly influences the overall molecular geometry and introduces unique steric and electronic properties that differentiate this compound from simple azetidine derivatives.

The three-dimensional conformation of azetidine rings exhibits distinctive characteristics due to the inherent ring strain, which forces the ring to adopt a puckered configuration rather than a planar arrangement. This puckering reduces angle strain while introducing torsional strain, resulting in a dynamic equilibrium between different conformational states. The presence of the cyclopropyl substituent further restricts conformational flexibility, leading to more defined spatial arrangements that can significantly impact biological activity and chemical reactivity patterns.

Historical Development of 3-Substituted Azetidines

The historical development of 3-substituted azetidines has been marked by significant advances in synthetic methodologies and understanding of their unique chemical properties. Early work in azetidine chemistry focused primarily on simple unsubstituted systems, with limited exploration of substitution patterns due to synthetic challenges associated with the construction of strained four-membered rings. The development of efficient synthetic routes to 3-substituted azetidines represented a major breakthrough in the field, opening new avenues for the preparation of complex molecular architectures with enhanced stability and diverse functionality.

Significant progress in the synthesis of 3-substituted azetidines was achieved through the development of cyclization strategies involving appropriately functionalized precursors. The methodology described for the synthesis of 3-substituted azetidinic amino acids involved the chlorination of enantiomerically pure nitrogen,nitrogen-disubstituted beta-amino alcohols using thionyl chloride, followed by cyclization reactions that afforded the desired four-membered ring systems. This approach demonstrated the feasibility of introducing substituents at specific positions of the azetidine ring while maintaining the integrity of the strained heterocyclic framework.

Recent advances in azetidine chemistry have been driven by the recognition of these compounds as privileged scaffolds in medicinal chemistry and their potential as bioisosteres for other nitrogen-containing heterocycles. The exploration of novel 3-substituted azetidine derivatives has been particularly focused on applications as triple reuptake inhibitors, where specific substitution patterns have been shown to confer enhanced biological activity and improved pharmacological profiles. These developments have highlighted the importance of precise structural modifications in achieving desired biological outcomes and have spurred further research into the design and synthesis of novel azetidine-based compounds.

Taxonomic Position within Nitrogen-containing Heterocycles

The taxonomic classification of this compound within the broader framework of nitrogen-containing heterocycles reveals its position as a member of the four-membered nitrogen heterocycle family, specifically within the saturated heterocycle subcategory. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, represent one of the most important classes of organic compounds, with nitrogen heterocycles being particularly prevalent in biological systems and pharmaceutical applications.

Within the hierarchical classification of nitrogen heterocycles, azetidines occupy a distinct position among four-membered ring systems. The broader category of four-membered nitrogen heterocycles encompasses both saturated systems like azetidines and unsaturated analogs such as azetines. The saturated nature of azetidines distinguishes them from their unsaturated counterparts and places them in a unique reactivity category where ring strain effects are modulated by the absence of additional double bonds within the heterocyclic framework.

| Ring Size | Heterocycle Type | Ring Strain (kcal/mol) | Stability Classification |

|---|---|---|---|

| 3-membered | Aziridines | 27.7 | Highly unstable |

| 4-membered | Azetidines | 25.4 | Moderately stable |

| 5-membered | Pyrrolidines | 5.4 | Stable |

| 6-membered | Piperidines | 0 | Highly stable |

The specific substitution pattern in 3-cyclopropylazetidine introduces additional structural complexity that further refines its taxonomic position. The presence of a cyclopropyl group at the 3-position creates a bicyclic system that can be classified as a spirocyclic compound, where two rings share a single carbon atom. This structural feature places the compound within a specialized subset of azetidine derivatives that exhibit unique properties resulting from the combination of two strained ring systems.

Significance in Contemporary Heterocyclic Chemistry

Contemporary research in heterocyclic chemistry has increasingly focused on the development of novel synthetic methodologies for accessing complex four-membered ring systems with high levels of structural diversity and functional group tolerance. The synthesis of azetidine-2,4-dione frameworks through tin(II)-catalyzed tandem cyclization reactions exemplifies the modern approach to azetidine synthesis, where multiple bond-forming events are orchestrated in a single synthetic operation to achieve high efficiency and atom economy. These methodological advances have direct implications for the preparation of compounds like this compound and related derivatives.

The recognition of azetidines as privileged scaffolds in medicinal chemistry has elevated their importance in contemporary drug discovery efforts. The unique three-dimensional architecture of azetidine rings provides access to chemical space that is distinct from more traditional heterocyclic frameworks, potentially leading to compounds with novel biological activities and improved pharmaceutical properties. The metabolic stability conferred by the azetidine framework, combined with the potential for diverse substitution patterns, makes these compounds attractive candidates for lead optimization in drug development programs.

Eigenschaften

IUPAC Name |

3-cyclopropylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-5(1)6-3-7-4-6;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTANOPFXWHHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803603-58-8 | |

| Record name | 3-cyclopropylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable azetidine precursor in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction parameters to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclopropylazetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring or the cyclopropyl group is substituted by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or alkyl halides under basic conditions.

Major Products:

Oxidation: Formation of cyclopropylazetidine oxides.

Reduction: Formation of cyclopropylazetidine derivatives with reduced functional groups.

Substitution: Formation of substituted azetidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block in Organic Synthesis

3-Cyclopropylazetidine hydrochloride serves as a vital building block in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, facilitating the creation of novel compounds in medicinal chemistry.

Reactivity and Functionalization

The compound can undergo several types of reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : With reducing agents such as lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can modify the azetidine ring or cyclopropyl group.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Cyclopropylazetidine oxides |

| Reduction | Lithium aluminum hydride | Reduced cyclopropylazetidine derivatives |

| Substitution | Sodium azide or alkyl halides | Substituted azetidines |

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical development.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties, demonstrating significant inhibition against bacterial strains such as E. coli. This suggests potential applications in treating infections.

Analgesic and Anti-inflammatory Effects

The compound has been explored for its analgesic properties, potentially modulating pain perception by interacting with specific receptors in the central nervous system.

Anticancer Potential

Studies have indicated that this compound may inhibit cancer cell growth by inducing apoptosis through interference with cell division processes.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity and applications of this compound:

| Study Focus | Biological Activity | Findings |

|---|---|---|

| Antimicrobial Properties | Inhibition of bacterial growth | Significant inhibition observed against E. coli |

| Analgesic Effects | Pain modulation in animal models | Dose-dependent reduction in pain response |

| Anticancer Potential | Induction of apoptosis in cancer cells | Reduced viability in multiple cancer cell lines |

Wirkmechanismus

The mechanism of action of 3-cyclopropylazetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the cyclopropyl group’s unique electronic properties contribute to its reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Cyclopropylformamidine Hydrochloride

- Molecular Formula : C₄H₈N₂·HCl

- Molecular Weight : 120.58 g/mol

- Structure : Features a cyclopropyl group directly bonded to a formamidine moiety (HN=C(NH₂)). Unlike 3-cyclopropylazetidine hydrochloride, it lacks an azetidine ring and aromatic substituents.

- Key Differences : Smaller molecular size, absence of a strained four-membered ring, and lower lipophilicity due to the lack of a phenyl group.

- Hazards: Limited toxicological data; precautions include avoiding inhalation and skin contact .

(3-Aminoazetidin-1-yl)(Cyclopropyl)methanone Hydrochloride (CAS 1956325-48-6)

1-(Cyclopropylcarbonyl)piperazine (CAS 59878-57-8)

- Molecular Formula : C₈H₁₄N₂O

- Molecular Weight : 154.21 g/mol

- Structure : A six-membered piperazine ring with a cyclopropyl carbonyl group.

Comparative Data Table

Research Findings and Implications

- Conformational Effects : The azetidine ring in this compound introduces ring strain, which may enhance binding affinity to rigid biological targets compared to larger rings like piperazine .

- Synthetic Utility : Azetidine derivatives are increasingly explored in drug discovery due to their metabolic stability and ability to modulate pharmacokinetic properties .

Notes and Limitations

- Data Gaps : The provided evidence lacks explicit pharmacological or toxicological data for this compound. Comparisons are primarily structural.

Biologische Aktivität

3-Cyclopropylazetidine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a unique bicyclic structure that includes a cyclopropyl ring fused to an azetidine ring. This configuration contributes to its reactivity and potential interactions with biological targets.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in treating infections caused by various pathogens.

- Analgesic and Anti-inflammatory Effects : The compound has been investigated for its potential as an analgesic and anti-inflammatory agent. It appears to modulate specific receptors in the central nervous system, influencing pain perception and inflammatory responses .

- Anticancer Potential : Some studies have explored the compound's ability to inhibit cancer cell growth. Its mechanism may involve interference with cell division processes, leading to apoptosis in cancerous cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound is believed to interact with nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. This interaction may enhance neurotransmitter release and modulate synaptic transmission, contributing to its analgesic effects .

- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

-

Study on Antimicrobial Properties :

- A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting strong antimicrobial potential.

- Analgesic Efficacy in Animal Models :

- Cancer Cell Line Studies :

Data Tables

The following tables summarize key findings from various studies on this compound:

| Study Focus | Biological Activity | Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Significant inhibition observed against E. coli |

| Analgesic Effects | Pain modulation in animal models | Dose-dependent reduction in pain response |

| Anticancer Potential | Induction of apoptosis in cancer cells | Reduced viability in multiple cancer cell lines |

Q & A

Q. What are the standard laboratory synthesis protocols for 3-Cyclopropylazetidine hydrochloride?

- Methodological Answer : The synthesis involves three key steps:

- Cyclopropane Ring Formation : Reacting a precursor (e.g., allyl derivatives) with cyclopropane-forming agents (e.g., via Simmons-Smith reaction) under inert conditions .

- Amine Functionalization : Introducing the azetidine moiety using ammonia or amine sources under high-pressure, controlled-temperature conditions .

- Hydrochloride Salt Conversion : Treating the free amine with hydrochloric acid to precipitate the hydrochloride salt .

Critical Parameters :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclopropanation | Dichloromethane, Zn-Cu couple | Maintain anhydrous conditions |

| Amine Formation | NH₃, 80–100°C, 48h | Monitor pH to avoid over-alkylation |

| Salt Formation | HCl (gaseous), ethanol solvent | Slow addition to prevent exothermic side reactions |

Q. How can researchers ensure high purity during purification of this compound?

- Methodological Answer : Post-synthesis purification methods include:

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to isolate crystalline product .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate:hexane (1:3) for impurities with similar polarity .

- Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (D₂O solvent for salt form) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste Disposal : Segregate chemical waste and consult certified agencies for hazardous material disposal .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enable precise control of temperature (±2°C) and pressure (5–10 bar) for cyclopropanation and amine formation steps .

- Automated Feedback Systems : Integrate real-time pH and FTIR monitoring to adjust reagent addition rates dynamically .

- Case Study : A 20% yield increase was achieved by reducing reaction time from 48h to 36h via microwave-assisted heating at 100°C .

Q. What strategies address stability challenges in aqueous solutions of this compound?

- Methodological Answer :

- Accelerated Stability Studies : Store solutions at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation products via LC-MS .

- Buffering Agents : Use phosphate buffer (pH 6.5–7.0) to minimize hydrolysis of the azetidine ring .

- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under nitrogen .

Q. How can researchers resolve contradictions in reported biological activity data for 3-Cyclopropylazetidine derivatives?

- Methodological Answer :

- Meta-Analysis Framework : Use PRISMA guidelines to systematically compare studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cellular uptake) .

- Dose-Response Replication : Validate conflicting results using standardized IC₅₀ protocols across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Structural Analog Comparison : Cross-reference activity data with analogs (e.g., 3-methyl PCP hydrochloride) to identify substituent-specific effects .

Methodological Notes

- Data Interpretation : Always cross-validate spectral data (NMR, HRMS) with computational tools (e.g., PubChem’s InChIKey) to confirm structural integrity .

- Ethical Compliance : Ensure all biological testing adheres to institutional review board (IRB) guidelines, particularly for neurological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.